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Benzo[b]thiophene-3-carboximidamide

Cat. No.: B13107168
M. Wt: 176.24 g/mol
InChI Key: BCNRAFWCRSRDJT-UHFFFAOYSA-N
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Description

Contextualizing the Benzo[b]thiophene Scaffold within Heterocyclic Chemistry

The benzo[b]thiophene scaffold is a prominent heterocyclic compound composed of a benzene (B151609) ring fused to a thiophene (B33073) ring. numberanalytics.comrsc.org This unique arrangement results in a planar, aromatic structure with high electron density, making it a versatile building block in organic synthesis. numberanalytics.com Its chemical properties, including high reactivity in electrophilic substitution and cycloaddition reactions, allow for the creation of a diverse array of derivatives. numberanalytics.com The electron-rich sulfur atom within the thiophene ring enhances the molecule's ability to bind with various enzymes and receptors, a key feature in medicinal chemistry. researchgate.net

The benzo[b]thiophene core is considered a "privileged structure" in drug discovery due to its presence in numerous bioactive compounds and pharmaceuticals. nih.govresearchgate.net Its structural similarity to active compounds makes it a valuable template for designing new therapeutic agents. nih.govresearchgate.net The scaffold's polarity also contributes to improved pharmacokinetic properties in drug candidates, such as increased solubility and bioavailability with low toxicity. researchgate.net

Historical Trajectories and Milestones in Benzo[b]thiophene Derivative Research

Research into benzo[b]thiophene and its derivatives has a rich history, with early studies focusing on its synthesis and basic reactivity. Over the decades, the field has evolved significantly, driven by the discovery of the diverse biological activities of these compounds. A notable milestone was the development of various synthetic methodologies, including Lewis acid-catalyzed, halogen-catalyzed, transition metal-catalyzed, and electrophilic cyclization reactions, which have enabled the efficient construction of complex benzo[b]thiophene-based molecules. researchgate.net

The recognition of the pharmacological potential of benzo[b]thiophene derivatives marked a turning point in their research trajectory. nih.govresearchgate.net This led to the synthesis and evaluation of a wide range of derivatives with applications as antimicrobial, anticancer, anti-inflammatory, and antidepressant agents, among others. nih.govnih.gov For instance, the development of drugs like raloxifene, zileuton, and sertaconazole, all of which contain the benzo[b]thiophene moiety, underscores the scaffold's importance in medicinal chemistry. rsc.orgwikipedia.org More recent research has focused on creating benzo[b]thiophene-fused polycyclic derivatives and exploring their applications in materials science, such as in organic field-effect transistors (OFETs). researchgate.netccspublishing.org.cn

Establishing the Academic Rationale for Benzo[b]thiophene-3-carboximidamide Investigation

The investigation into this compound, a specific derivative of the core scaffold, is driven by the promising biological activities associated with substitutions at the C3 position of the benzo[b]thiophene ring. The carboximidamide functional group, in particular, is of interest due to its potential to interact with biological targets through hydrogen bonding and electrostatic interactions.

Research on related benzo[b]thiophene-3-carboxylic acid derivatives has shown significant pharmacological activity. For example, various dialkylaminoethyl benzo[b]thiophene-3-carboxylates and N-(2-dialkylaminoethyl)benzo[b]thiophene-3-carboxamides have demonstrated local anesthetic, anticholinergic, and antihistaminic properties. nih.gov Furthermore, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and evaluated as anticancer agents targeting the RhoA/ROCK pathway. nih.govnih.gov These findings provide a strong rationale for exploring the therapeutic potential of the closely related this compound. The synthesis of such derivatives often starts from precursors like 3-chlorobenzo[b]thiophene-2-carboxyl chloride, highlighting the synthetic accessibility of this class of compounds. researchgate.net

Overview of Current Research Trends and Future Prospects for this compound

Current research on benzo[b]thiophene derivatives is vibrant and multifaceted. A significant trend is the continued exploration of their therapeutic potential, with a focus on developing novel agents for a wide range of diseases. numberanalytics.com There is a particular emphasis on designing compounds with enhanced selectivity and potency, as well as those that can overcome drug resistance. researchgate.net For example, recent studies have investigated benzo[b]thiophene acylhydrazones as potential antimicrobial agents against multidrug-resistant Staphylococcus aureus. mdpi.com

The future of benzo[b]thiophene research, including the investigation of this compound, looks promising. numberanalytics.com Advances in synthetic methodologies will likely facilitate the creation of even more complex and diverse derivatives. ccspublishing.org.cn There is also a growing interest in the application of benzo[b]thiophene-based compounds in materials science, which could lead to the development of novel organic electronic materials. ccspublishing.org.cn As our understanding of the structure-activity relationships of these compounds deepens, it is anticipated that more potent and targeted therapeutic agents will emerge. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2S B13107168 Benzo[b]thiophene-3-carboximidamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

IUPAC Name

1-benzothiophene-3-carboximidamide

InChI

InChI=1S/C9H8N2S/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H,(H3,10,11)

InChI Key

BCNRAFWCRSRDJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=N)N

Origin of Product

United States

Advanced Synthetic Methodologies for Benzo B Thiophene 3 Carboximidamide and Its Derivatives

State-of-the-Art Approaches to the Core Benzo[b]thiophene-3-carboximidamide Structure

The direct synthesis of this compound is not commonly reported; therefore, state-of-the-art approaches rely on a multi-step sequence starting from more accessible precursors. A robust and frequently employed strategy involves the synthesis of benzo[b]thiophene-3-carbonitrile (B1279438) as a key intermediate, which is then converted to the target carboximidamide.

A primary route to the benzo[b]thiophene core is through the intramolecular cyclization of appropriately substituted benzene (B151609) derivatives. One modern method involves a copper(I)-catalyzed one-pot reaction starting from an o-halophenyl acetonitrile (B52724) and a dithioester, which efficiently yields 2,3-substituted benzo[b]thiophenes, including the crucial 3-carbonitrile derivative. rsc.org

Once the benzo[b]thiophene-3-carbonitrile is obtained, it can be converted to the corresponding carboximidamide hydrochloride via the Pinner reaction. This classic transformation involves treating the nitrile with an alcohol (such as ethanol) in the presence of anhydrous hydrogen chloride gas to form an imidate ester hydrochloride. Subsequent treatment of this intermediate with ammonia (B1221849) furnishes the final amidine hydrochloride.

Table 1: Synthetic Pathway to this compound

Step Starting Material(s) Reagents & Conditions Intermediate/Product Purpose
1 o-halophenyl acetonitrile, Dithioester CuI, Pivalic Acid, K₃PO₄, DMF Benzo[b]thiophene-3-carbonitrile Formation of the core heterocyclic structure with a nitrile handle. rsc.org
2 Benzo[b]thiophene-3-carbonitrile Anhydrous HCl, Ethanol Ethyl benzo[b]thiophene-3-carboximidate hydrochloride Formation of the Pinner salt (imidate ester).

Diversity-Oriented Synthesis Strategies for this compound Derivatives

Diversity-oriented synthesis (DOS) aims to produce collections of structurally diverse molecules from a common starting point. For this compound derivatives, diversity can be introduced by modifying either the heterocyclic core or the substituents on the amidine nitrogen.

One powerful strategy begins with a common precursor, such as benzo[b]thiophene-3-carboxylic acid, which can be prepared from the corresponding nitrile. nih.gov This acid can be coupled with a wide array of amines to form amides, a related functional group. A similar logic can be applied to generate diverse amidines. Starting with the benzo[b]thiophene-3-carbonitrile intermediate, the Pinner reaction can be performed with different amines instead of ammonia in the final step to yield N-substituted and N,N-disubstituted carboximidamides.

Furthermore, aryne chemistry offers another avenue for diversity. The reaction of aryne precursors with various alkynyl sulfides allows for the one-step synthesis of diverse 3-substituted benzo[b]thiophenes. rsc.org By choosing an alkynyl sulfide (B99878) that already contains a protected or precursor functional group, a variety of functionalities can be incorporated onto the main scaffold before its conversion to the carboximidamide.

Table 2: Strategies for Generating Derivative Diversity

Strategy Common Intermediate Variable Reagent Resulting Diversity
Amidine Substitution Benzo[b]thiophene-3-carbonitrile Primary/Secondary Amines N-substituted carboximidamides
Core Substitution (via Aryne) o-Silylaryl triflate Substituted Alkynyl Sulfides Variously substituted benzo[b]thiophene core rsc.org

| Core Substitution (Post-synthesis) | this compound | Halogenating/Nitrating agents | Functional groups added to the benzene ring of the core |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry focus on designing chemical processes that are environmentally benign. In the context of benzo[b]thiophene synthesis, this includes using safer solvents, reducing waste, and employing catalytic methods over stoichiometric reagents.

Solvent-free reactions and the use of reusable catalysts are also key green strategies. While not yet specifically reported for this compound, the development of solid-supported catalysts or reactions under solvent-free conditions for related heterocycles points towards future green improvements for this specific synthesis.

Table 3: Evaluation of Synthetic Steps based on Green Chemistry Principles

Synthetic Method Green Principle Adherence Improvement Potential
Halocyclization Use of safe reagents (NaX) and green solvent (Ethanol). nih.govuwf.edu Optimization for catalytic turnover and energy efficiency.
Cu(I)-catalyzed cyclization Catalytic use of metal reduces waste compared to stoichiometric reagents. rsc.org Replacement of DMF with a greener solvent.

| Pinner Reaction | High atom economy in the core reaction. | Requires anhydrous acid and organic solvents; exploring aqueous or catalytic alternatives. |

Catalytic Approaches in the Formation of this compound Scaffolds

Catalysis is fundamental to the modern synthesis of complex molecules, offering efficiency, selectivity, and atom economy. The construction of the benzo[b]thiophene scaffold is greatly enhanced by various transition-metal-catalyzed reactions. researchgate.net

Copper Catalysis: Copper(I) salts are effective catalysts for intramolecular cyclization reactions to form the benzo[b]thiophene ring. For instance, the reaction of o-halophenyl acetonitriles with dithioesters is catalyzed by CuI to form 2,3-substituted benzo[b]thiophenes. rsc.org

Palladium Catalysis: Palladium catalysts are versatile tools for C-C, C-N, and C-S bond formation. Sonogashira coupling, catalyzed by palladium complexes, is used to synthesize 2-alkynylthioanisole precursors, which can then undergo electrophilic cyclization to form the benzo[b]thiophene ring. nih.govresearchgate.net

Rhodium Catalysis: Rhodium complexes, such as [RhCp*Cl₂]₂, have been used in cascade annulation reactions to build polycyclic systems fused to a benzo[b]thiophene core. ccspublishing.org.cn These advanced methods allow for the rapid construction of molecular complexity from simpler starting materials.

Titanium Catalysis: Titanium catalysts have been developed for the reaction of amines with 3-bromobenzo[b]thiophene derivatives to generate fused N-heterocyclic ring systems. ccspublishing.org.cn

These catalytic methods are crucial not only for the initial construction of the benzo[b]thiophene skeleton but also for its subsequent functionalization, enabling the synthesis of a wide array of derivatives.

Table 4: Catalytic Reactions in Benzo[b]thiophene Synthesis

Reaction Type Catalyst Example Bond Formed / Transformation Reference
Intramolecular Cyclization CuI / Pivalic Acid C-S / C-C rsc.org
Annulation Reaction [RhCp*Cl₂]₂ C-C / C-H activation ccspublishing.org.cn
Sonogashira Coupling Pd(dppf)Cl₂ C-C (alkyne coupling) researchgate.net
Aryne Cycloaddition (Not metal-catalyzed but relevant) C-S / C-C rsc.org

Chemical Reactivity and Derivatization Strategies for Benzo B Thiophene 3 Carboximidamide

Electrophilic Aromatic Substitution Reactions on the Benzo[b]thiophene Moiety

The benzo[b]thiophene ring system is susceptible to electrophilic aromatic substitution. The thiophene (B33073) ring is generally more activated towards electrophilic attack than the benzene (B151609) ring. chegg.com Resonance analysis suggests that the electron density is higher at the C3 position, making it the preferred site for electrophilic substitution. chegg.com However, the presence of the carboximidamide group at the C3 position alters the typical reactivity pattern.

Nitration of benzo[b]thiophene derivatives often results in a mixture of substitution products. For instance, the nitration of benzo[b]thiophen-2-carboxylic acid yields a mixture of 3-, 4-, 6-, and 7-nitro derivatives, with minor formation of 2-nitrobenzo[b]thiophene via electrophilic displacement of the carboxyl group. rsc.org This highlights the complex interplay of directing effects from both the fused benzene ring and the substituents on the thiophene ring.

Nucleophilic Additions and Substitutions Involving the Carboximidamide Functionality

The carboximidamide group, also known as an amidine, is a versatile functional group that can undergo various nucleophilic additions and substitutions. The nitrogen atoms of the amidine can act as nucleophiles, while the central carbon atom is electrophilic.

Derivatives of benzo[b]thiophene-3-carboxylic acid, which can be considered precursors to the corresponding carboximidamide, have been synthesized and their reactions explored. For example, N-(2-dialkylaminoethyl)benzo[b]thiophene-3-carboxamides have been prepared, demonstrating the reactivity of the carboxyl group towards nucleophilic substitution by amines. nih.gov The synthesis of various esters and amides from benzo[b]thiophene-3-carboxylic acid further illustrates the susceptibility of the C3-carbonyl carbon to nucleophilic attack. nih.gov

Functional Group Transformations and Interconversions of Benzo[b]thiophene-3-carboximidamide

The carboximidamide and benzo[b]thiophene moieties can be subjected to a range of functional group interconversions to generate novel derivatives. mit.eduimperial.ac.uk For instance, the carboximidamide group can be hydrolyzed to the corresponding carboxylic acid or converted to other nitrogen-containing heterocycles.

The synthesis of benzo[b]thiophene acylhydrazones from benzo[b]thiophene-2-carboxylic hydrazide showcases the transformation of a carboxyl derivative into a different functional group. mdpi.com This strategy allows for the introduction of diverse structural motifs. General procedures for the synthesis of benzo[b]thiophene-2-carboxylic acids from the corresponding esters via saponification have been well-established. mdpi.com Furthermore, the conversion of these carboxylic acids to tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylates demonstrates the versatility of functional group transformations in this system. mdpi.com

Transition Metal-Catalyzed Coupling Reactions in this compound Derivatization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of heterocyclic compounds, including benzo[b]thiophenes. researchgate.net Palladium-catalyzed reactions, in particular, have been extensively used for C-C and C-N bond formation.

Direct C-H arylation of benzo[b]thiophenes offers a highly efficient method for introducing aryl groups. A notable example is the completely regioselective C3 C-H arylation of benzo[b]thiophenes using a ligand-free, dual catalytic system of heterogeneous Pd/C and CuCl. nih.gov This method is operationally simple and provides valuable products with high selectivity. nih.gov Furthermore, palladium-catalyzed Suzuki-Miyaura coupling of thiophene diazonium salts has been shown to be an effective method for arylation at the C3 position. researchgate.net Copper-mediated intramolecular dehydrogenative C-O coupling has also been employed to construct complex fused-ring systems containing the benzothiophene (B83047) core. nih.gov

Chemo- and Regioselective Derivatization at the Benzo[b]thiophene Core and Imidamide Group

Achieving chemo- and regioselectivity is a critical aspect of synthesizing complex molecules based on the this compound scaffold. The presence of multiple reactive sites necessitates careful control of reaction conditions to achieve the desired outcome.

The regioselectivity of electrophilic substitution on the benzo[b]thiophene ring can be influenced by the existing substituents. For example, directing groups can be used to control the position of incoming electrophiles. Combined ortho-lithiation and halocyclization strategies have been developed for the regioselective functionalization of benzo[b]thiophenes, allowing for the synthesis of 2,3,7-trisubstituted derivatives. researchgate.net

In the context of derivatizing the carboximidamide group, chemoselectivity is crucial to avoid unwanted reactions at the benzo[b]thiophene core. For instance, in transamidation reactions of related benzofuran-2-carboxamides, the use of a directing group and specific reaction conditions allows for the selective aminolysis of the amide bond without affecting other functional groups on the aromatic ring. mdpi.com

Mechanistic Insights into Reactions of this compound Remain Largely Undocumented in Scientific Literature

A comprehensive review of available scientific literature reveals a significant gap in the detailed mechanistic understanding of reactions involving the chemical compound this compound. While the broader class of benzo[b]thiophene derivatives has been the subject of extensive research, particularly in the synthesis of compounds with potential pharmacological applications, specific studies focusing on the reaction mechanisms, kinetics, and computational analysis of the 3-carboximidamide derivative are notably absent from the public domain.

Our targeted searches for scholarly articles, patents, and academic publications have not yielded sufficient data to construct a thorough and scientifically accurate article based on the requested outline. The specific areas where information is lacking include:

Reaction Pathway Analysis and Intermediate Characterization: There is no available research detailing the step-by-step pathways of reactions involving this compound, nor are there studies that identify and characterize the transient chemical species (intermediates) formed during these reactions.

Kinetic Studies and Rate-Determining Steps: Scientific literature does not appear to contain kinetic data, such as reaction rates or the identification of the slowest, rate-determining steps, for derivatization reactions of this compound.

Computational Insights into Reaction Mechanisms: While computational methods like Density Functional Theory (DFT) are powerful tools for elucidating reaction mechanisms, no published studies were found that apply these techniques to analyze the transition states or reaction energy profiles for this compound.

Spectroscopic Techniques for in situ Reaction Monitoring: There is a lack of documented use of spectroscopic methods, such as in-situ NMR or FT-IR, to monitor the progress of reactions involving this specific compound in real-time.

While general synthesis routes for the parent benzo[b]thiophene scaffold and various derivatives are well-established, the specific reactivity and mechanistic details of the 3-carboximidamide functional group on this heterocyclic system remain an unexplored area of chemical research. Consequently, the creation of a detailed and authoritative article on the mechanistic elucidation of its reactions is not possible at this time.

Molecular Interactions and in Vitro Biological Targets of Benzo B Thiophene 3 Carboximidamide Derivatives

Enzyme Inhibition Studies: Mechanisms and Specificity

Benzo[b]thiophene-3-carboxamide (B1297106) derivatives have been identified as inhibitors of several key enzymes implicated in cancer and other diseases. Their mechanisms of action often involve targeting specific pathways crucial for cell proliferation and invasion.

RhoA/ROCK Pathway and LIMK1: The RhoA/ROCK signaling pathway is a critical regulator of cellular processes like cell movement and is a potential target for inhibiting tumor metastasis. nih.govnih.gov A series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and evaluated for their ability to target this pathway. nih.govnih.gov One notable compound, b19 , which features a carboxamide at the C-3 position, was found to significantly inhibit the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells. nih.gov The inhibitory activity on the RhoA/ROCK pathway was confirmed by observing the suppression of downstream effectors, including reduced phosphorylation of the myosin light chain and a decrease in stress fiber formation. nih.gov Since LIM domain kinase 1 (LIMK1) is a key downstream effector of the RhoA/ROCK pathway, its inhibition is an implied consequence of targeting RhoA/ROCK. researchgate.net Furthermore, studies have identified 3-aminobenzo[b]thiophene-2-carboxamides as direct LIMK1 inhibitors, highlighting the potential of the broader benzothiophene (B83047) carboxamide class to target this kinase. researchgate.net

Urokinase-type plasminogen activator (uPA): The urokinase-type plasminogen activator (uPA) is a serine protease that plays a vital role in cancer cell invasion and metastasis by degrading the extracellular matrix. researchgate.net A class of 4-substituted benzo[b]thiophene-2-carboxamidines has been identified as potent and selective competitive inhibitors of uPA. researchgate.net Two compounds from this series, B428 and B623 , demonstrated significant inhibition of human uPA. researchgate.net Their potency extends to inhibiting uPA bound to its cell surface receptor on HT1080 human fibrosarcoma cells, a critical factor for biological effectiveness. researchgate.net This inhibition also translated to a reduction in the degradation of fibronectin by these cells. researchgate.net

Table 1: In Vitro Inhibition of Urokinase-type Plasminogen Activator (uPA) by Benzo[b]thiophene-2-carboxamidine Derivatives

CompoundTargetAssayIC₅₀ (µM)Reference
B428Human uPAPlasminogen-linked assay0.32 researchgate.net
B623Human uPAPlasminogen-linked assay0.07 researchgate.net
B428Cell surface uPA (HT1080 cells)Enzyme inhibition0.54 researchgate.net
B623Cell surface uPA (HT1080 cells)Enzyme inhibition0.20 researchgate.net
B428Fibronectin degradationCell-based assay1.5 researchgate.net
B623Fibronectin degradationCell-based assay0.39 researchgate.net

Cholinesterases and Prothrombin: Broader screenings of benzo[b]thiophene-3-carboxylic acid derivatives have reported anticholinergic activities, suggesting potential interactions with cholinesterases. However, specific mechanistic studies or inhibition constants for derivatives of benzo[b]thiophene-3-carboximidamide are not detailed in the available literature. Similarly, there is no specific information in the reviewed literature regarding the direct inhibition of the coagulation enzyme prothrombin by this class of compounds.

Receptor Binding Affinity and Ligand-Receptor Complex Formation

The benzo[b]thiophene scaffold is a key component of selective estrogen receptor modulators (SERMs). Research has focused on designing derivatives that can bind effectively to the estrogen receptor (ER), a validated therapeutic target in breast cancer. researchgate.netnih.gov

Estrogen Receptor (ER): Novel 6-OH-benzothiophene derivatives have been designed as selective estrogen receptor covalent antagonists (SERCAs). nih.gov These compounds are engineered to target ERα, the alpha subtype of the estrogen receptor. nih.govnih.gov One such derivative, compound 19d , demonstrated potent antagonistic activity in ER-positive tumor cells. nih.gov Molecular docking simulations revealed that 19d acts as an antagonist by covalently binding to the cysteine residue at position 530 of the ERα helix H11. nih.gov Another study led to the development of compound 15c , a benzothiophene hybrid that also showed a potent anti-proliferative effect and was confirmed to act via covalent bonding to the receptor. nih.gov This covalent interaction is a key feature, designed to overcome the resistance that can develop with non-covalent inhibitors. nih.gov

Cellular Pathway Modulation in in vitro Models

The enzyme inhibition and receptor binding activities of benzo[b]thiophene-3-carboxamide derivatives translate into measurable effects on cellular behavior, particularly in cancer cell lines. The triple-negative breast cancer cell line MDA-MB-231 is a frequently used model to study these effects. nih.govresearchgate.net

Cell Proliferation, Migration, Invasion, and Apoptosis in MDA-MB-231 cells: As a direct consequence of inhibiting the RhoA/ROCK pathway, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been shown to modulate key cellular functions related to cancer progression. nih.gov Compound b19 was found to significantly inhibit the proliferation of MDA-MB-231 cells. nih.gov Furthermore, this compound effectively suppressed the migration and invasion of these cancer cells in vitro. nih.govresearchgate.net Beyond inhibiting these aggressive features, compound b19 was also shown to promote apoptosis, or programmed cell death, in MDA-MB-231 cells. nih.gov These findings collectively demonstrate the potential of this class of compounds to interfere with multiple critical pathways in cancer cells. nih.gov

Table 2: In Vitro Effects of Compound b19 on MDA-MB-231 Cells

Cellular ProcessObserved EffectReference
ProliferationSignificantly inhibited nih.gov
MigrationSignificantly inhibited nih.govresearchgate.net
InvasionSignificantly inhibited nih.gov
ApoptosisPromoted nih.gov

Antimicrobial and Antileishmanial Activities in in vitro Assays

While the primary focus of recent research has been on anticancer properties, the broader class of heterocyclic compounds containing sulfur, including benzothiophenes, has been explored for antimicrobial applications. However, specific studies focusing on the in vitro antimicrobial or antileishmanial activity of this compound derivatives are not extensively represented in the currently reviewed scientific literature. While some benzothiazole (B30560) derivatives have shown antileishmanial activity, direct data for the this compound core is lacking. tandfonline.com Similarly, while some related structures show antimalarial activity, specific data on broad-spectrum antibacterial or antifungal activity for the title compound is not available in the search results. researchgate.net

Structure Activity Relationship Sar Studies of Benzo B Thiophene 3 Carboximidamide Derivatives

Correlating Structural Modifications with In Vitro Biological Potency

The biological potency of benzo[b]thiophene derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. Studies on closely related benzo[b]thiophene-3-carboxamide (B1297106) and benzo[b]thiophene-1,1-dioxide derivatives have provided valuable insights into how structural changes impact their in vitro activity.

For instance, in a series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives evaluated for their anti-proliferative activity, the presence of a carboxamide group at the C-3 position was found to be a significant contributor to their biological effects. tandfonline.comnih.gov Further modification of this scaffold revealed that substitutions at other positions could enhance this activity. Specifically, the introduction of a 1-methyl-1H-pyrazol group at the C-5 position led to a marked increase in anti-proliferative potency against cancer cell lines. tandfonline.comnih.gov

The anti-tubercular activity of 3-substituted benzo[b]thiophene-1,1-dioxides also highlights the critical role of the C-3 substituent. A systematic investigation demonstrated that various aryl and heteroaryl thioether groups at this position resulted in a range of potencies against Mycobacterium tuberculosis. Notably, a tetrazole substituent at the C-3 position exhibited the highest potency, with a minimum inhibitory concentration (MIC) of 2.6 µM. nih.gov Oxadiazole-substituted analogs also showed promising activity, with MIC values in the range of 3-8 µM. nih.gov

The following table summarizes the in vitro anti-tubercular activity of selected 3-substituted benzo[b]thiophene-1,1-dioxide derivatives:

Compound IDC-3 SubstituentMIC (µM) against M. tuberculosis
1 Tetrazole2.6
2 Oxadiazole3-8
3 Imidazole>10
4 Thiadiazole>10
5 Thiazole>10

Data sourced from a study on 3-substituted benzo[b]thiophene-1,1-dioxides. nih.gov

These findings underscore the direct correlation between specific structural modifications and the resulting in vitro biological potency of benzo[b]thiophene derivatives.

Identification of Key Pharmacophoric Features

A pharmacophore model describes the essential spatial arrangement of molecular features necessary for a compound to interact with a specific biological target and elicit a response. For arylamino-substituted benzo[b]thiophenes with free radical scavenging activity, predictive pharmacophore models have been developed. One of the most predictive models identified a combination of three key features: a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic ring. researchgate.net This suggests that the ability of the molecule to participate in hydrogen bonding and engage in aromatic interactions is crucial for its antioxidant activity. Another robust model for the same series of compounds highlighted the importance of a hydrogen bond donor and a hydrogen bond acceptor, further emphasizing the role of these interactions. researchgate.net

Impact of Substituent Effects on Biological Activity

The electronic and steric properties of substituents on the benzo[b]thiophene ring system have a profound impact on the biological activity of its derivatives.

C-3 Substitution: As previously noted, the substituent at the C-3 position is a critical determinant of biological activity. In the case of anti-tubercular benzo[b]thiophene-1,1-dioxides, the introduction of various heteroarylthio groups at this position led to significant variations in potency. nih.gov While five-membered heteroaromatic rings like tetrazoles and oxadiazoles (B1248032) conferred good activity, compounds with six-membered aromatic substituents at the C-3 position were found to be inactive. nih.gov This highlights the sensitivity of the biological target to the size, shape, and electronic nature of the C-3 substituent.

Heteroarylthio Groups: The nature of the heteroaryl ring in C-3 heteroarylthio-substituted benzo[b]thiophene-1,1-dioxides is a key factor in determining their anti-tubercular activity. The most potent compound in one study featured a tetrazole ring, suggesting that the specific electronic and hydrogen bonding characteristics of this heterocycle are favorable for interaction with the biological target. nih.gov In contrast, other heteroarylthio substituents, such as imidazoles, thiadiazoles, and thiazoles, resulted in a loss of activity, indicating that not all heteroaromatic systems are equally effective in this position. nih.gov

Scaffold Hopping and Bioisosteric Replacements in Benzo[b]thiophene-3-carboximidamide Analogs

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel compounds with improved properties by modifying the core molecular structure. researchgate.net

Scaffold Hopping: This strategy involves replacing a central molecular scaffold with a different one while aiming to retain or improve biological activity. For instance, the benzo[b]thiophene scaffold itself can be considered a result of scaffold hopping from other aromatic systems. In the development of novel antimicrobials, a scaffold-hopping approach has been used to create new architectures from known active compounds. researchgate.net This can lead to compounds with improved bioactivity and different physical properties.

Bioisosteric Replacements: Bioisosterism refers to the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to similar biological effects. cambridgemedchemconsulting.com The thiophene (B33073) ring is considered a bioisostere of benzene (B151609), phenol, and aniline (B41778) rings. nih.gov Studies have shown that replacing a benzene ring with a thiophene ring is well-tolerated in certain classes of compounds, sometimes leading to increased affinity for the biological target. nih.gov

Furthermore, the benzofuran (B130515) scaffold is considered a bioisostere of the benzothiophene (B83047) substructure. researchgate.net Research on benzofuran and benzo[b]thiophene-2-carboxamide (B1267583) derivatives as modulators of amyloid-beta aggregation has shown that both scaffolds can produce compounds with significant biological activity, highlighting their bioisosteric relationship. nih.govresearchgate.net The carboxamide group itself is a bioisosteric replacement for a carboxylic acid, offering different hydrogen bonding capabilities and metabolic stability. cambridgemedchemconsulting.com This principle is directly relevant to this compound, where the carboximidamide group can be seen as a bioisostere of a carboxamide or a carboxylic acid, offering unique electronic and hydrogen bonding properties that can be exploited in drug design.

Computational Chemistry and Molecular Modeling of Benzo B Thiophene 3 Carboximidamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction between a ligand, such as a Benzo[b]thiophene-3-carboximidamide derivative, and its biological target, typically a protein.

Research on various benzothiophene (B83047) derivatives has demonstrated the utility of molecular docking in identifying potential drug candidates. For instance, studies on benzothiophene-containing compounds as selective estrogen receptor downregulators (SERDs) have used molecular docking to investigate their binding modes with the estrogen alpha receptor (ERα). nih.gov These simulations revealed that key amino acid residues like ARG394, GLU353, PHE404, and ILE424 are crucial for the stability of the ligand-binding domain, with hydrophobic, electrostatic, and Van der Waals interactions playing a significant role. nih.gov Similarly, in the context of antimicrobial research, docking studies of benzothiophene derivatives against multidrug-resistant Staphylococcus aureus have identified critical interactions with target proteins, with some compounds showing high binding affinities. imist.maresearchgate.net

In another study, molecular docking was employed to investigate 1-benzothiophene-2-carboxylic acid with various enzymes to demonstrate its potential anti-viral, anti-leukemia, and anti-inflammatory effects. nih.gov Furthermore, docking simulations of thiophene (B33073) derivatives with the enzyme DprE1, a key target for tuberculosis, have shown promising binding modes, suggesting a structural basis for their inhibitory activity. colab.ws The binding affinity of newly synthesized tetrahydrobenzo[b]thiophene derivatives with the Keap1 protein has also been explored through molecular docking to understand their antioxidant potential. nih.govresearchgate.net

These examples highlight the power of molecular docking to elucidate the specific interactions that govern the biological activity of this compound and related compounds, thereby guiding the rational design of more potent and selective therapeutic agents.

Table 1: Examples of Molecular Docking Studies on Benzothiophene Derivatives

Derivative ClassTarget ProteinKey Findings
Benzothiophene-containing SERDsEstrogen alpha receptor (ERα)Identified key residues (ARG394, GLU353, PHE404, ILE424) crucial for binding stability. nih.gov
Benzothiophene derivativesMRSA, MSSA, daptomycin-resistant S. aureus proteinsRevealed critical interactions and high binding affinities for compounds 20, 1, and 17. imist.maresearchgate.net
1-Benzothiophene-2-carboxylic acidVarious enzymes (1DLO, 1LCS, 6LU7, 1AOL, 3LN1, 3V92)Demonstrated potential for anti-viral, anti-leukemia, and anti-inflammatory effects. nih.gov
Tetrahydrobenzo[b]thiophene derivativesKeap1 proteinStudied binding affinity to understand antioxidant potential. nih.govresearchgate.net
Thiophene derivativesDprE1Showed comparable binding mode to the native ligand with a better docking score. colab.ws
Benzo[b]thiophene-2-carboxamide (B1267583) derivativesSTING proteinDisplayed canonical hydrogen bonds, a π-π stacking interaction, and a π-cation interaction. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the solid state. DFT calculations provide valuable information about the electronic properties and reactivity of molecules like this compound.

DFT studies on thiophene and benzothiophene derivatives have been widely used to understand their structure and reactivity. For example, DFT calculations have been employed to analyze the electronic properties of thiophene-phenylene systems, revealing that their interaction leads to a decrease in the energy gap and an increase in reactivity. rdd.edu.iq In another study, DFT was used to investigate the optoelectronic properties of thieno[3,4-b]thiophene (B1596311) and benzodithiophene polymers, providing insights for their application in solar cells. researchgate.net

Researchers have also used DFT to study the structural and electronic properties of newly synthesized thiophene-2-carboxamide derivatives, correlating these properties with their antioxidant and antibacterial activities. nih.gov The calculations helped in understanding the differences in their shapes and electronic features, such as the HOMO-LUMO energy gap. nih.gov Similarly, DFT has been applied to tetrahydrobenzo[b]thiophene derivatives to correlate their chemical structure with reactivity and antioxidant potency. nih.govresearchgate.net

Furthermore, DFT calculations have been instrumental in characterizing the vibrational spectra and electronic properties of 1-benzothiophene-2-carboxylic acid, providing a deeper understanding of its monomeric and dimeric structures. nih.gov The accuracy of various DFT functionals in predicting the excited-state properties of pyridine-thiophene oligomers has also been assessed, highlighting the importance of choosing the appropriate functional for reliable results. acs.org

Table 2: Key Electronic Properties of Thiophene Derivatives from DFT Calculations

Compound/SystemProperty InvestigatedKey Finding
Thiophene-phenylene systemsElectronic properties, reactivityInteraction decreases energy gap and increases reactivity. rdd.edu.iq
Thieno[3,4-b]thiophene and benzodithiophene polymersOptoelectronic propertiesInsights for solar cell applications. researchgate.net
Thiophene-2-carboxamide derivativesElectronic structure, reactivityCorrelation with antioxidant and antibacterial activities. nih.gov
Tetrahydrobenzo[b]thiophene derivativesChemical structure, reactivityCorrelation with antioxidant potency. nih.govresearchgate.net
1-Benzothiophene-2-carboxylic acidVibrational spectra, electronic propertiesUnderstanding of monomeric and dimeric structures. nih.gov
Pyridine-thiophene oligomersExcited-state propertiesAssessment of DFT functional accuracy. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, untested compounds and to understand which structural features are important for activity.

QSAR studies have been successfully applied to various series of benzothiophene derivatives to predict their biological activities. For instance, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed for benzothiophene-containing SERDs. nih.gov These models showed good predictive ability and the resulting contour maps revealed the key structural features influencing their antagonistic and degradation activities. nih.gov

In the field of anticancer research, QSAR analysis of benzo[b]thiophene-based histone deacetylase (HDAC) inhibitors has been performed to understand their anticancer activity. researchgate.net The study revealed that steric, electrostatic interactions, and other molecular descriptors are crucial for their activity. researchgate.net Similarly, QSAR models have been developed for benzothiophene derivatives as potential antibiotics against multidrug-resistant Staphylococcus aureus, demonstrating strong predictive power and identifying key descriptors that correlate molecular features with antimicrobial activity. imist.maresearchgate.net

Furthermore, QSAR studies have been conducted on benzothiophene derivatives as inhibitors of Plasmodium falciparum N-myristoyltransferase, shedding light on the molecular requirements for inhibitor affinity and selectivity against malaria. nih.gov These models identified polar interactions as major determinants of inhibitory activity. nih.gov

Table 3: Statistical Parameters of QSAR Models for Benzothiophene Derivatives

Derivative ClassQSAR Methodq² (Cross-validated r²)r² (Coefficient of determination)pred_r² (External validation)
Benzothiophene-containing SERDs (Antagonist)CoMFA0.6600.996-
Benzothiophene-containing SERDs (Antagonist)CoMSIA0.7280.992-
Benzo[b]thiophene-based HDAC inhibitorsMultiple Regression-0.9412-
Benzothiophene derivatives vs. P. falciparum NMTHQSAR0.830.980.81
Benzothiophene derivatives vs. P. falciparum NMTCoMFA0.780.970.86
Benzothiophene derivatives vs. P. falciparum NMTCoMSIA0.740.950.82

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD simulations provide detailed information on the conformational changes and binding dynamics of a ligand within its target protein, offering insights that are often inaccessible through static modeling techniques.

MD simulations have been employed to study the binding of various ligands to their protein targets, providing a dynamic view of the interaction. For example, MD simulations have been used to reconstruct the complete binding process of an enzyme-inhibitor complex, revealing the transition states and metastable intermediates of the binding event. pnas.org These simulations can help in understanding the kinetic and energetic aspects of ligand binding. pnas.org

In the context of benzothiophene derivatives, MD simulations have been used in conjunction with molecular docking to refine the understanding of ligand-protein interactions. For instance, after docking benzothiophene-containing SERDs into the ERα binding site, MD simulations were performed to assess the stability of the complex and the key interactions over time. nih.gov These simulations confirmed that certain residues are crucial for maintaining the stability of the ligand in the binding pocket. nih.gov

MD simulations are also valuable for studying the conformational flexibility of ligands and proteins upon binding. nih.gov Studies have shown that ligand binding can alter the dynamics of the protein, which can be important for its function. nih.gov The stability of ligand binding poses predicted by docking can also be assessed using MD simulations, helping to distinguish between correct and incorrect binding modes. acs.org

Electrostatic Potential (MESP) Surface Analysis for Molecular Recognition

Molecular Electrostatic Potential (MESP) is a valuable tool for understanding and predicting how molecules interact. The MESP surface of a molecule represents the electrostatic potential experienced by a positive point charge at various locations on the surface. This analysis helps in identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for molecular recognition processes.

The topology of the MESP can be used to predict how a molecule will interact with other molecules, including its binding to a receptor. mdpi.comnih.gov Electron-rich regions, often associated with lone pairs and π-bonds, are likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, electron-poor regions are susceptible to nucleophilic attack.

For benzothiophene derivatives, MESP analysis can provide insights into their reactivity and binding preferences. For example, in a study of (amino)carbonothionyl (nitro)benzamide derivatives, MESP analysis was used to identify the most electron-rich centers in the molecules, which are potential sites for interaction with biological targets. researchgate.net The analysis showed that the location of the nitro substituent significantly influences the MESP distribution. researchgate.net

MESP analysis has also been used to study the structural and spectroscopic properties of various heterocyclic compounds. For 2/3/4-chloro benzamide-spiro[benzo[b]thiophene-dioxolane] derivatives, MESP calculations helped to visualize the electrophilic and nucleophilic regions of the molecules, with negative potential regions located over the oxygen and nitrogen atoms and positive regions over the sulfur and some hydrogen atoms. dergipark.org.tr This information is critical for understanding the non-covalent interactions that drive molecular recognition and binding. mdpi.comnih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like benzo[b]thiophene-3-carboximidamide. By analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbon atoms of the benzo[b]thiophene ring system are expected to resonate in the range of δ 120-140 ppm. The carbon of the carboximidamide group (C=N) would likely appear further downfield. For example, in various benzo[b]thiophene-3-carboxamide (B1297106) derivatives, the carbonyl carbon (C=O) signal is observed around δ 162-166 ppm, and a similar downfield shift would be anticipated for the imine carbon of the carboximidamide moiety.

A study on N-(3,4-diethoxyphenyl)benzo[b]thiophene-3-carboxamide reported detailed ¹H and ¹³C NMR data, which can serve as a reference. nih.gov The proton signals for the benzo[b]thiophene ring were observed at δ 8.41, 7.97, 7.89, 7.47, and 7.43-7.40 ppm. nih.gov The corresponding carbon signals appeared at δ 140.39, 136.85, 132.52, 129.51, 125.45, 125.43, 124.41, and 122.74 ppm for the benzo[b]thiophene core. nih.gov Such data from related structures are invaluable for assigning the signals in the spectra of new benzo[b]thiophene derivatives.

Table 1: Representative ¹H and ¹³C NMR Data for Benzo[b]thiophene Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
Benzo[b]thiophen-3-yl(pyrrolidin-1-yl)methanone8.01–7.97 (m, 1H), 7.88–7.84 (m, 1H), 7.61 (s, 1H), 7.44–7.39 (m, 1H), 7.39–7.35 (m, 1H)164.92, 139.75, 137.22, 133.13, 126.92, 125.02, 124.90, 123.88, 122.56 nih.gov
Benzo[b]thiophen-3-yl(morpholino)methanone7.88 (d, J = 7.9 Hz, 1H), 7.83 (d, J = 8.0 Hz, 1H), 7.58 (s, 1H), 7.46–7.41 (m, 1H), 7.41–7.36 (m, 1H)165.58, 139.89, 136.86, 131.33, 127.14, 125.21, 125.11, 122.97, 122.82 nih.gov
N-(3,4-dimethoxyphenyl)benzo[b]thiophene-3-carboxamide8.42 (d, J = 8.1 Hz, 1H), 7.97 (s, 1H), 7.89 (d, J = 8.0 Hz, 1H), 7.75 (s, 1H), 7.50–7.47 (m, 1H), 7.47 (s, 1H), 7.43 (t, J = 7.6 Hz, 1H)162.16, 149.34, 146.32, 140.42, 136.84, 132.51, 131.48, 129.52, 125.49, 125.46, 124.40, 122.77 nih.gov

Mass Spectrometry (MS) and Fragmentation Pathway Analysis for Molecular Identity and Stability

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns.

In Electron Impact Mass Spectrometry (EI-MS), high-energy electrons bombard the molecule, leading to ionization and extensive fragmentation. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. For benzo[b]thiophene derivatives, fragmentation often involves the cleavage of bonds attached to the heterocyclic ring.

Studies on the EI-MS of benzo[b]thiophene and its derivatives show that the molecular ion is typically prominent due to the stability of the aromatic system. nist.gov Common fragmentation pathways include the loss of small neutral molecules or radicals from the substituent groups. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Subsequent fragmentation could involve the loss of ammonia (B1221849) (NH₃) or the cyano radical (CN) from the carboximidamide group. The fragmentation of the benzo[b]thiophene ring itself might involve the loss of acetylene (B1199291) (C₂H₂) or thioformaldehyde (B1214467) (H₂CS). Research on the mass spectral fragmentation of benzo[b]thiophene-2,5-dicarbonyldianilides has shown that dominant peaks arise from the cleavage of the C-N bond of the anilido group. nih.gov A similar cleavage of the C-C bond connecting the carboximidamide group to the thiophene (B33073) ring could be a significant fragmentation pathway.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound.

For this compound, ESI-MS would be expected to show a strong signal for the protonated molecule. This technique is often coupled with high-resolution mass spectrometry (HRMS) to determine the exact mass and, consequently, the elemental composition of the molecule with high accuracy. Several studies on benzo[b]thiophene derivatives have utilized ESI-HRMS to confirm the successful synthesis of the target compounds. nih.govmdpi.com For example, the ESI-HRMS of benzo[b]thiophen-3-yl(pyrrolidin-1-yl)methanone showed the [M+Na]⁺ adduct at m/z 254.0626, which was in close agreement with the calculated value of 254.0610. nih.gov

Theoretical calculations, often employing density functional theory (DFT), can be used to predict and rationalize the fragmentation pathways observed in mass spectrometry. By calculating the energies of different fragment ions and the transition states connecting them, a deeper understanding of the fragmentation mechanism can be achieved. While specific theoretical studies on the fragmentation of this compound were not found, such computational approaches have been applied to related heterocyclic systems to corroborate experimental findings. lookchem.com

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Conformational Analysis

Although the crystal structure of this compound has not been reported, the structures of numerous benzo[b]thiophene derivatives have been determined. mdpi.comnih.govnih.gov These studies reveal that the benzo[b]thiophene ring system is generally planar. nih.gov The conformation of the molecule is largely determined by the nature and steric bulk of the substituents. For this compound, the orientation of the carboximidamide group relative to the thiophene ring would be a key conformational feature.

The packing of molecules in a crystal is governed by various intermolecular forces, including van der Waals interactions, π-π stacking, and hydrogen bonding. For this compound, the presence of the carboximidamide group with its N-H bonds provides the capacity for strong hydrogen bonding.

It is anticipated that the molecules would form hydrogen-bonded networks in the solid state. The amino group can act as a hydrogen bond donor, while the imino nitrogen can act as a hydrogen bond acceptor. This could lead to the formation of dimers or extended chains and sheets in the crystal lattice. Studies on related structures, such as 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide, have shown the presence of both intramolecular and intermolecular hydrogen bonds that play a crucial role in stabilizing the crystal structure. lookchem.com Hirshfeld surface analysis is a modern tool used to visualize and quantify these intermolecular interactions in crystalline materials. mdpi.comnih.gov In the crystal structure of a spiropyrrolidine tethered benzo[b]thiophene analogue, Hirshfeld analysis revealed a two-dimensional hydrogen bond network. mdpi.com

Conformational Analysis of the Benzo[b]thiophene Core and Imidamide Moiety

General principles of conformational analysis suggest that the planarity of the benzo[b]thiophene ring system is largely rigid. The primary conformational flexibility would arise from the rotation around the C3-C(NH)NH2 single bond, which connects the imidamide group to the thiophene ring. The preferred conformation would be dictated by a balance of electronic effects, such as conjugation between the π-system of the benzo[b]thiophene ring and the imidamide group, and steric interactions between the hydrogen atoms of the imidamide moiety and the adjacent protons on the benzo[b]thiophene core.

To determine the actual conformational minima and the barriers to rotation, dedicated computational modeling, such as Density Functional Theory (DFT) calculations, would be required. Such studies would allow for the mapping of the potential energy surface as a function of the key torsional angles, revealing the most stable conformations of the molecule. nih.govmdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

Specific experimental Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound are not available in the surveyed literature. However, characteristic absorption regions for the constituent functional groups can be predicted based on data for related compounds.

Infrared (IR) Spectroscopy

An IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the N-H and C=N bonds of the imidamide group, as well as vibrations associated with the benzo[b]thiophene core.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (Amine)3400-3200Asymmetric and symmetric stretching
C=N (Imine)1690-1640Stretching
C-N1350-1250Stretching
Aromatic C-H3100-3000Stretching
Aromatic C=C1600-1450Stretching
C-S750-650Stretching

This table represents expected ranges based on analogous structures and is not derived from experimental data for this compound.

The precise positions of the N-H and C=N stretching vibrations would be sensitive to the degree of hydrogen bonding and the electronic interaction with the benzo[b]thiophene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the conjugated benzo[b]thiophene system. The parent benzo[b]thiophene molecule exhibits absorption maxima in the UV region. The introduction of the carboximidamide group at the 3-position is likely to cause a bathochromic (red) shift in the absorption bands due to the extension of the conjugated system.

ChromophoreExpected λmax (nm)Transition
Benzo[b]thiophene~230, ~260, ~300π→π
This compoundShifted from parentπ→π

This table illustrates the expected electronic transitions. The exact λmax values for this compound are not available.

The absorption spectrum of the parent benzo[b]thiophene shows characteristic bands. researchgate.net The substitution with an amidine group, which can participate in conjugation, would likely alter the energies of the molecular orbitals, leading to changes in the absorption wavelengths. nih.gov The solvent environment can also influence the position and intensity of the absorption maxima.

Conclusion and Future Perspectives

Summary of Key Research Findings

Benzo[b]thiophene-3-carboximidamide and its derivatives represent a significant class of heterocyclic compounds with a wide array of biological activities. Research has demonstrated their potential as antimicrobial, anticancer, anti-inflammatory, and analgesic agents. mdpi.comuow.edu.au The core benzo[b]thiophene scaffold is a key pharmacophore, and modifications at the 3-position, particularly with a carboximidamide group, have yielded compounds with notable therapeutic potential.

Key findings from various studies include:

Antimicrobial Activity: Derivatives of benzo[b]thiophene have shown promising activity against various pathogens, including multidrug-resistant strains of Staphylococcus aureus. mdpi.comuow.edu.au The introduction of different substituents on the benzo[b]thiophene ring and the carboxamide moiety has been a key strategy in developing potent antimicrobial agents. mdpi.com

Anticancer Activity: Several benzo[b]thiophene-3-carboxylic acid derivatives have been synthesized and evaluated for their anticancer properties. nih.govnih.gov For instance, certain derivatives have been shown to target the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis. nih.govnih.gov

Analgesic and Anti-inflammatory Properties: Benzo[b]thiophene-2-carboxamides have been identified as potent opioid receptor agonists with significant analgesic effects and reduced side effects like constipation compared to morphine. nih.govresearchgate.net

Antidepressant Potential: Some benzo[b]thiophene derivatives have exhibited potential as antidepressants with a rapid onset of action. nih.govscispace.com

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite the promising findings, several knowledge gaps remain in the research of this compound and its analogues:

Mechanism of Action: While some studies have elucidated the mechanism of action for certain derivatives, a comprehensive understanding of how these compounds exert their biological effects at the molecular level is often lacking. nih.govontosight.ai Further investigation into their specific cellular targets and signaling pathways is crucial.

Structure-Activity Relationship (SAR): Although SAR studies have been conducted for some series of compounds, a more systematic and extensive exploration is needed to fully understand how different structural modifications influence biological activity. nih.govnih.gov This includes the impact of various substituents on the benzo[b]thiophene ring system and the carboximidamide functional group.

In Vivo Efficacy and Toxicology: A significant portion of the research has been conducted in vitro. nih.govnih.gov There is a need for more extensive in vivo studies to validate the therapeutic potential and to assess the pharmacokinetic and toxicological profiles of these compounds.

Exploration of Other Isomers: Research has predominantly focused on benzo[b]thiophene derivatives. wikipedia.org The synthesis and biological evaluation of the other isomer, benzo[c]thiophene, and its derivatives remain largely unexplored. wikipedia.org

Potential for Further Development of this compound as a Research Tool

The unique chemical structure and biological activity of this compound and its derivatives make them valuable research tools:

Probes for Biological Pathways: Due to their ability to interact with specific biological targets, such as enzymes and receptors, these compounds can be used as chemical probes to study various cellular processes and disease mechanisms. nih.govontosight.ai

Scaffolds for Drug Discovery: The benzo[b]thiophene core is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net this compound can serve as a starting point for the development of new and more potent therapeutic agents through structural modifications and hybrid drug design.

Fluorescent Labeling: The aromatic nature of the benzo[b]thiophene ring system suggests potential applications in the development of fluorescent probes for bioimaging and diagnostic purposes, although this area is underexplored.

Strategic Directions for Multidisciplinary Collaborations

To fully unlock the potential of this compound research, multidisciplinary collaborations are essential:

Medicinal Chemistry and Computational Biology: Collaboration between synthetic medicinal chemists and computational biologists can facilitate the rational design of new derivatives with improved activity and selectivity. Molecular docking and other computational tools can help predict the binding of these compounds to their biological targets. nih.gov

Pharmacology and Toxicology: Joint efforts between pharmacologists and toxicologists are crucial for comprehensive in vivo evaluation of the efficacy, safety, and pharmacokinetic profiles of promising compounds.

Materials Science and Nanotechnology: Collaboration with materials scientists could lead to the development of novel drug delivery systems for benzo[b]thiophene-based drugs, potentially enhancing their therapeutic efficacy and reducing side effects.

Clinical Research: Ultimately, collaboration with clinicians will be necessary to translate promising preclinical findings into clinical trials and potential new therapies for a range of diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Benzo[b]thiophene-3-carboximidamide, and how can reaction conditions be optimized for purity?

  • Methodological Answer : Begin with functionalization of the benzothiophene core, such as introducing the carboximidamide group via nucleophilic substitution or condensation reactions. Catalogs of analogous compounds (e.g., 1-benzothiophene-2-carbaldehyde or 1-benzothiophene-5-carbaldehyde) suggest using anhydrous conditions and catalysts like Pd for regioselective modifications . Purity optimization may involve recrystallization (e.g., using ethanol/water mixtures) or column chromatography, guided by purity benchmarks (≥97%) from reagent suppliers .

Q. Which analytical techniques are essential for characterizing this compound, and how should spectral data be interpreted?

  • Methodological Answer : Use NMR (¹H/¹³C) to confirm substitution patterns and functional groups, comparing data to structurally similar compounds like benzothiophene-sulfonyl chlorides . Mass spectrometry (HRMS) validates molecular weight, while melting point analysis (e.g., mp 53–54°C for 1-benzothiophene-5-carbaldehyde) helps assess crystallinity . Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Follow guidelines for related thiophene derivatives: use PPE (gloves, goggles), store in airtight containers at 2–8°C, and avoid exposure to moisture . For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via certified hazardous waste channels. Safety Data Sheets (SDS) for analogs like benzothiophene-sulfonyl chloride provide specific hazard codes (e.g., H314 for skin corrosion) .

Advanced Research Questions

Q. How can discrepancies in reported physicochemical properties (e.g., solubility, melting points) of this compound derivatives be resolved?

  • Methodological Answer : Conduct comparative studies using standardized conditions (e.g., DSC for melting points) and validate against literature. For example, conflicting mp values for benzothiophene aldehydes (53–54°C vs. 75–76°C in catalogs) may arise from polymorphic forms or impurities . Use statistical tools (e.g., ANOVA) to assess variability and document synthesis/purification steps meticulously .

Q. What computational strategies are effective in predicting the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : Employ DFT calculations (e.g., Gaussian or ORCA) to map electron density and reactive sites. Compare with experimental data from benzothiophene-carbon nanotube composites, where electron-withdrawing groups enhance charge transfer . Validate predictions via kinetic studies (e.g., monitoring reaction rates under varying electrophile concentrations).

Q. How can this compound be integrated into interdisciplinary applications, such as optoelectronic materials or bioactive molecule design?

  • Methodological Answer : Explore its use as a ligand in coordination polymers (similar to benzothiophene-carboxylic acid derivatives) or as a pharmacophore in drug discovery. For materials science, composite synthesis with carbon nanotubes (via π-π stacking) can be guided by protocols for benzothieno[3,2-b]benzofuran derivatives . Characterize optoelectronic properties using UV-vis spectroscopy and cyclic voltammetry.

Data Presentation and Critical Analysis

  • Referencing Standards : Cite peer-reviewed sources (e.g., NIST data ) and maintain consistent nomenclature (IUPAC guidelines). For structural diagrams, use ChemDraw with CAS RN cross-checking .
  • Statistical Rigor : Apply t-tests or regression analysis to validate reproducibility, as emphasized in academic writing guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.